5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide
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Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Direct C-H arylation and other methods have also been employed to synthesize pyrrolopyrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes that are essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
5H-Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activities against certain kinases.
Uniqueness: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit kinases makes it a valuable compound for research in cancer therapy and other diseases .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-3-5-7(11-4)10-2-1-9-5/h1-3H,(H2,8,12)(H,10,11) |
InChI Key |
NDGDWNPLSINEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C(=O)N |
Origin of Product |
United States |
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